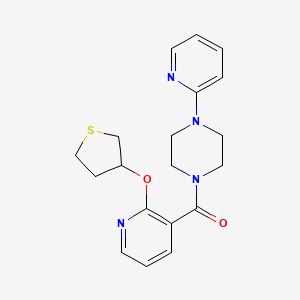

(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-19(16-4-3-8-21-18(16)25-15-6-13-26-14-15)23-11-9-22(10-12-23)17-5-1-2-7-20-17/h1-5,7-8,15H,6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHPUFFAFTLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that belongs to the class of piperazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 320.42 g/mol. The structure features a piperazine ring, pyridine moieties, and a tetrahydrothiophene group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₁S |

| Molecular Weight | 320.42 g/mol |

| SMILES | CC1=CC(SC2=CC=CC=N2)N1C(C)N |

| InChI | InChI=1S/C16H20N4OS/c1-10(2)14-12(11(17)18)9-15(19)13(14)8-20/h8,12H,1-7H2,(H2,17,18) |

Research indicates that compounds similar to this one often exhibit their biological effects through the inhibition of specific enzymes or receptors. The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). This compound may also influence signaling pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have been shown to inhibit receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. In vitro assays demonstrated that these compounds could significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Neuropharmacological Effects

The piperazine scaffold is often associated with neuropharmacological activity. Compounds in this class have been studied for their effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Preliminary data suggest that our compound may possess anxiolytic or antidepressant-like effects, warranting further exploration.

Case Studies

- Study on Anticancer Activity : A recent study investigated a series of piperazine derivatives against human cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

- Neuropharmacological Assessment : Another study evaluated the effects of piperazine-based compounds on anxiety-like behaviors in rodent models. The findings revealed that these compounds could reduce anxiety levels significantly compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .

Preparation Methods

Etherification via Nucleophilic Substitution

The tetrahydrothiophen-3-yloxy group is introduced through an SN2 reaction between 2-hydroxypyridine-3-carboxylic acid and a tetrahydrothiophen-3-yl electrophile (e.g., mesylate or tosylate). This method parallels the Mitsunobu reaction conditions described for similar ether formations.

Procedure :

- Activation : Treat tetrahydrothiophen-3-ol with mesyl chloride in dichloromethane at 0°C to form tetrahydrothiophen-3-yl mesylate.

- Coupling : React 2-hydroxypyridine-3-carboxylic acid with the mesylate in the presence of NaH or K2CO3 in DMF at 60°C.

- Isolation : Purify via column chromatography (hexane/ethyl acetate gradient).

Alternative: Mitsunobu Reaction

A Mitsunobu reaction between 2-hydroxypyridine-3-carboxylic acid and tetrahydrothiophen-3-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF. This method ensures retention of configuration at the tetrahydrothiophene center.

Advantages :

Synthesis of 4-(Pyridin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-chloropyridine under basic conditions to form the title compound. This approach mirrors the synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol reported in anti-tuberculosis drug research.

Procedure :

- Reaction : Heat piperazine (2 equiv) with 2-chloropyridine in DMF at 120°C for 24 hours.

- Workup : Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

- Purification : Recrystallize from ethanol.

Amide Coupling to Form the Methanone Bridge

Carbodiimide-Mediated Coupling

Activate 2-((tetrahydrothiophen-3-yl)oxy)pyridine-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Add 4-(pyridin-2-yl)piperazine and stir at room temperature for 12 hours.

Conditions :

- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (2 equiv).

- Solvent : Dichloromethane.

- Temperature : 25°C.

Acid Chloride Route

Convert the carboxylic acid to its acid chloride using thionyl chloride, then react with 4-(pyridin-2-yl)piperazine in the presence of a tertiary amine.

Procedure :

- Chlorination : Stir 2-((tetrahydrothiophen-3-yl)oxy)pyridine-3-carboxylic acid with SOCl2 (3 equiv) at reflux for 2 hours.

- Coupling : Add 4-(pyridin-2-yl)piperazine and pyridine in dichloromethane at 0°C. Warm to room temperature and stir for 6 hours.

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 50–60% | 55–70% |

| Byproducts | Urea derivatives | HCl gas |

| Scalability | Moderate | High |

Challenges and Optimization

Steric Hindrance

The bulky tetrahydrothiophen-3-yloxy group impedes coupling efficiency. Using excess EDC (1.5 equiv) and prolonged reaction times (48 hours) improves yields.

Purification

Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the product from unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.